![molecular formula C14H11FO2 B064153 3-Fluoro-2'-methoxybenzophenone CAS No. 170019-17-7](/img/structure/B64153.png)
3-Fluoro-2'-methoxybenzophenone
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Description
Synthesis Analysis
The synthesis of compounds related to 3-Fluoro-2'-methoxybenzophenone often involves multiple steps, including O-methylation, demethylation, and condensation reactions. For instance, the synthesis of similar fluorinated benzophenones has been achieved through processes like Claisen–Schmidt condensation reactions, demonstrating the versatility and complexity of synthesizing these compounds (Guo, 2009).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-Fluoro-2'-methoxybenzophenone showcases significant insights into their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods such as FT–IR and UV–Vis have been employed to characterize these compounds, providing a detailed view of their molecular geometry, including bond lengths, angles, and conformations (Demircioğlu, Ç. A. Kaştaş, & O. Büyükgüngör, 2018).
Chemical Reactions and Properties
3-Fluoro-2'-methoxybenzophenone and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The presence of fluorine and methoxy groups significantly influences their reactivity patterns, facilitating reactions such as cyclocondensation and the formation of H-bonded complexes in certain conditions. These reactions are pivotal for the synthesis of novel compounds and for understanding the chemical properties of these substances (Yang, Weiqun Zhou, & Zheng-Jie Zhang, 2007).
Physical Properties Analysis
The physical properties of 3-Fluoro-2'-methoxybenzophenone derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents present in the compound. Studies on similar compounds have provided valuable data on their thermodynamic properties, which are essential for their utilization in various chemical processes (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. P. Verevkin, & V. N. Emel’yanenko, 2010).
Chemical Properties Analysis
The chemical properties of 3-Fluoro-2'-methoxybenzophenone, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in its structure. The fluorine and methoxy groups impart specific chemical behaviors, such as enhanced acidity of the phenol moiety and reactivity in electrophilic substitution reactions. Detailed investigations into these properties help in understanding the compound's behavior in complex chemical environments (Tanaka, T. Kumagai, H. Aoki, Makoto Deguchi, & S. Iwata, 2001).
Scientific Research Applications
Environmental Science:
- Detection and Analysis of UV Filters: Studies have investigated the presence and effects of UV filters like benzophenone-3, a compound similar to 3-Fluoro-2'-methoxybenzophenone, in environmental samples. These studies focus on understanding the environmental impact of such compounds, including their potential for endocrine disruption and effects on aquatic life (Ghazipura et al., 2017).
Materials Science:
- High-Performance Polymers: Fluorinated compounds are often incorporated into polymers to enhance their properties. For example, fluorinated phthalazinone monomers have been synthesized for use in high-performance polymers, demonstrating improved solubility and thermal properties, which are crucial for applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).
Organic Synthesis:
- Synthesis of Complex Molecules: Fluorinated aromatic compounds, including those related to 3-Fluoro-2'-methoxybenzophenone, serve as important intermediates in the synthesis of more complex molecules. For instance, the metabolism of fluorinated benzoates by microorganisms like Syntrophus aciditrophicus has been studied, shedding light on the biotransformation processes of such compounds and their potential applications in bioremediation or as building blocks in organic synthesis (Mouttaki et al., 2008).
Advanced Materials:
- Surface Modification and Application in Separation Technologies: Fluoroalkyl end-capped oligomers have been used to modify surfaces, resulting in materials with superoleophilic-superhydrophobic or superoleophobic-superhydrophilic characteristics. These modified surfaces find applications in oil/water separation, showcasing the utility of fluorinated compounds in creating specialized materials for environmental and industrial applications (Yuri Oikawa et al., 2015).
properties
IUPAC Name |
(3-fluorophenyl)-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWIHMTDXQXPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609222 |
Source
|
Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170019-17-7 |
Source
|
Record name | (3-Fluorophenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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